2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S/c1-10-6-7-24-13(8-10)22-15(23-16(24)26)28-9-14(25)21-11-2-4-12(5-3-11)27-17(18,19)20/h2-8H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEGAXKQTSSNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyridotriazine coreThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
- 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide.
Uniqueness
Compared to similar compounds, 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide stands out due to the presence of the trifluoromethoxy group, which can enhance its chemical stability and biological activity. This unique feature makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule with potential biological activities. Its unique structure combines a pyrido-triazine moiety with a sulfanyl group and a trifluoromethoxy-substituted aromatic ring, suggesting diverse pharmacological properties.
Chemical Structure
The molecular structure can be represented as follows:
This structure includes:
- Pyrido[1,2-a][1,3,5]triazin : A nitrogen-rich heterocyclic component.
- Sulfanyl Group : Imparts unique reactivity and potential biological interactions.
- Trifluoromethoxy Phenyl : Enhances lipophilicity and may improve bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrido-triazine motifs have shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : Many derivatives of triazine compounds demonstrate inhibitory effects on cancer cell proliferation and induce apoptosis.
- Enzyme Inhibition : The presence of the sulfanyl group may facilitate interactions with key enzymes involved in metabolic pathways.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 8-Methylquinoline | Methyl group on quinoline ring | Antimicrobial | Lacks sulfur functionality |
| Pyridazine Derivatives | Nitrogen-containing heterocycles | Anticancer | Different nitrogen arrangement |
| Benzamide Derivatives | Amide linkage with aromatic systems | Enzyme inhibition | No triazine ring |
1. Anticancer Activity
A study conducted on derivatives of triazine compounds revealed that modifications at the 2-position significantly enhanced cytotoxicity against breast cancer cell lines. The sulfanyl group was found to be crucial for activity, suggesting that the compound may interact with cellular targets involved in cancer progression.
2. Antimicrobial Efficacy
Research has demonstrated that similar pyrido-triazine derivatives possess broad-spectrum antimicrobial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes.
Mechanistic Insights
The biological activity of This compound is hypothesized to involve:
- Interaction with DNA : The pyrido-triazine moiety may intercalate into DNA strands, inhibiting replication.
- Enzyme Binding : The sulfanyl group could facilitate binding to active sites of enzymes such as kinases or phosphatases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol control .
- Spill Management : Avoid dust generation; collect spills using sealed containers and dispose as hazardous waste. Ventilate the area .
- Storage : Store in airtight containers at room temperature (20–25°C) away from light and moisture .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Condensation of pyrido-triazinone precursors with thiol-containing intermediates under reflux in anhydrous DMF .
- Step 2 : Acetamide coupling via EDC/HOBt-mediated reactions at 0–4°C to preserve sulfanyl group integrity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Reaction Temperature | 80–100°C (Step 1) | 60–75% |
| Solvent | DMF (Step 1), THF (Step 2) | — |
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR in DMSO-d₆ to verify sulfanyl and trifluoromethoxy group positions .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 439.08) .
- X-ray Crystallography : Single-crystal analysis (e.g., R factor < 0.05) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of pyrido-triazinone intermediates .
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) for Suzuki couplings in heterocyclic ring formation .
- Kinetic Monitoring : Use TLC (silica GF254) or HPLC (C18 column, acetonitrile/water) to track reaction progression .
- Data Contradictions : While recommends low-temperature coupling, suggests room-temperature reactions for certain analogs, highlighting substrate-specific optimization needs.
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethoxy with ethoxy) and compare bioactivity .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity for target enzymes (e.g., kinases) .
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to correlate substituents with cytotoxicity .
- SAR Table :
| Analog Modification | IC₅₀ (μM) | Target Protein Binding ΔG (kcal/mol) |
|---|---|---|
| Trifluoromethoxy (parent) | 2.1 | -8.9 |
| Methoxy substituent | 5.7 | -7.2 |
| Chloro substituent | 3.8 | -8.1 |
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin) across studies .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolite interference explains variability .
- Collaborative Validation : Reproduce conflicting results in independent labs with blinded protocols .
- Case Study : reports anti-proliferative activity in HeLa cells (IC₅₀ = 1.8 μM), while notes reduced potency (IC₅₀ = 4.3 μM) due to differing serum concentrations in culture media.
Key Notes for Experimental Design
- Contradiction Management : Cross-reference solubility data (e.g., DMSO vs. ethanol) from and to avoid precipitation in bioassays.
- Advanced Characterization : Pair NMR with IR spectroscopy (KBr pellet) to confirm carbonyl (1680–1720 cm⁻¹) and sulfanyl (2550 cm⁻¹) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
